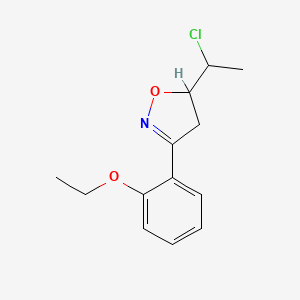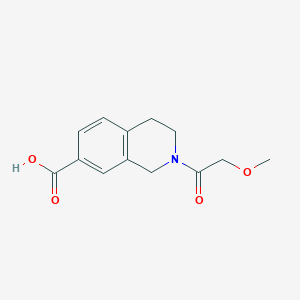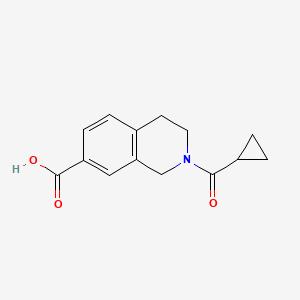![molecular formula C19H20N2O3S B7627829 N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide, commonly known as BZEA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZEA is a synthetic derivative of benzothiazole, a heterocyclic compound that exhibits a wide range of biological activities.
作用機序
The exact mechanism of action of BZEA is still not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. BZEA has been shown to inhibit the activity of certain enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. BZEA also activates certain transcription factors that play a key role in regulating gene expression.
Biochemical and Physiological Effects:
BZEA has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. BZEA has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes. Additionally, BZEA has been shown to reduce inflammation and oxidative stress in various tissues, making it a potential therapeutic agent for a range of diseases.
実験室実験の利点と制限
One of the major advantages of using BZEA in lab experiments is its broad range of biological activities. This makes it a versatile tool for studying various cellular pathways and processes. Additionally, BZEA is relatively easy to synthesize and can be obtained in sufficient quantities for large-scale experiments.
However, there are also some limitations to using BZEA in lab experiments. One of the main limitations is its potential toxicity. BZEA has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the exact mechanism of action of BZEA is still not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for the study of BZEA. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to elucidate the exact mechanism of action of BZEA in the brain and to determine its efficacy in animal models of neurodegenerative diseases.
Another area of interest is the development of BZEA derivatives with improved efficacy and reduced toxicity. By modifying the structure of BZEA, it may be possible to enhance its biological activity while reducing its potential side effects.
Finally, the potential use of BZEA in combination with other drugs or therapies is an area of active research. By combining BZEA with other agents, it may be possible to enhance its therapeutic effects and reduce the risk of toxicity.
Conclusion:
In conclusion, BZEA is a promising compound that exhibits a wide range of biological activities. Its potential therapeutic applications make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to determine its efficacy in various disease models. With continued research, BZEA may one day become a valuable tool in the fight against cancer, neurodegenerative diseases, and other ailments.
合成法
The synthesis of BZEA involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-aminothiophenol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ethylene oxide to obtain BZEA. The overall yield of the synthesis process is around 60-70%.
科学的研究の応用
BZEA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. BZEA has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. Additionally, BZEA has been studied for its neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-23-15-8-4-5-9-16(15)24-13-18(22)20-12-11-19-21-14-7-3-6-10-17(14)25-19/h3-10H,2,11-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKMSYWHGRHYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NCCC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[(4,4-Difluorocyclohexanecarbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B7627747.png)
![2-[(4,4-Difluorocyclohexanecarbonyl)amino]-2-phenylacetic acid](/img/structure/B7627751.png)
![3-[4-(aminomethyl)-2-methylpyrrolidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7627758.png)
![4-[(4,4-Difluorocyclohexanecarbonyl)amino]benzoic acid](/img/structure/B7627759.png)
![N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-sulfonamide](/img/structure/B7627765.png)
![2-[4-[(4,4-Difluorocyclohexanecarbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7627766.png)
![3-[(4,4-Difluorocyclohexanecarbonyl)-propan-2-ylamino]propanoic acid](/img/structure/B7627769.png)
![2-[4-(4,4-Difluorocyclohexanecarbonyl)morpholin-3-yl]acetic acid](/img/structure/B7627771.png)





